Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-
Description
Historical Research Development and Context
The development of Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- can be placed within the broader context of research on hindered phenolic antioxidants, which gained significant attention during the mid-20th century as the polymer industry expanded. The compound appears in chemical databases with creation dates going back to at least 2005, though its initial synthesis likely occurred earlier.
Sulfonyl-bridged bisphenols represent an important development in the evolution of phenolic antioxidants, offering enhanced stability and performance characteristics compared to earlier generations of stabilizers. The specific structural features of Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-, particularly the bulky tetramethylbutyl groups, reflect the industry's quest for antioxidants with improved thermal stability and compatibility with diverse polymer systems.
Recent research has expanded beyond traditional applications to explore the potential of sulfonyl-containing compounds as cross-linking reagents for biomacromolecular applications. This evolution demonstrates the ongoing relevance of this chemical structure in both established and emerging fields of research.
Classification within Hindered Phenol Research Domain
Hindered phenolic antioxidants are compounds characterized by substituents positioned on one or both sides of the hydroxyl group on the benzene ring. Based on the number of hindered phenolic functional groups in its molecular structure, Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- is classified as a poly-hindered phenolic antioxidant, specifically a bisphenol derivative.
Within the broader classification of phenolic antioxidants, which includes alkylene phenolic, substituted monobasic phenolic, polybasic phenolic, and sulfurized disubstituted phenolic categories, this compound falls under the sulfurized disubstituted phenolic antioxidants due to its sulfonyl bridge between two phenolic units.
The compound's structure differs from other common hindered phenols such as 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (Antioxidant 2246), which features a methylene bridge rather than a sulfonyl bridge. This structural distinction affects various properties including solubility, thermal stability, and antioxidant efficiency.
Table 1: Comparison of Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- with Other Hindered Phenolic Antioxidants
| Property | Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- | Antioxidant 2246 | Mono-phenol Antioxidants |
|---|---|---|---|
| Bridging group | Sulfonyl (SO₂) | Methylene (CH₂) | None |
| Substituents | Tetramethylbutyl (tert-octyl) | Methyl and tert-butyl | Various |
| Molecular weight | 474.7 g/mol | 340.5 g/mol | Generally lower |
| Volatility | Low | Moderate | Higher |
| Temperature stability | High | Good | Lower |
| Number of active phenolic groups | Two | Two | One |
Research Significance in Industrial Applications
The industrial significance of Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- is primarily centered on its application as an antioxidant in polymer systems. The compound's structure, with its bulky substituents and sulfonyl bridge, contributes to its effectiveness in preventing oxidative degradation of materials.
In the context of rubber and plastic industries, antioxidants like this compound play a crucial role in improving product performance, delaying aging, and extending service life. The mechanism by which hindered phenolic antioxidants protect polymers involves supplying protons to form phenolic oxygen free radicals. Since these free radicals form a conjugated system with the benzene ring, they are stable and have low activity, which effectively slows down the oxidation process.
Key advantages that contribute to the research significance of this compound include:
- High thermal stability due to the bulky tetramethylbutyl groups that provide steric hindrance
- Low volatility resulting from its relatively high molecular weight, ensuring long-term protection
- Good solubility in non-polar solvents, facilitating compatibility with many polymer systems
- Dual active sites for radical scavenging, enhancing its antioxidant efficiency
These properties make the compound particularly valuable for applications requiring long-term thermal stability and oxidation resistance, such as high-temperature polymer processing and products with extended service lifespans.
Methodological Frameworks in Current Research
Current research on Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- encompasses various methodological approaches aimed at understanding its properties, behavior, and potential applications beyond traditional uses.
Analytical methodologies commonly employed in studying this compound include:
- Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy
- Chromatographic methods for purity assessment and quantitative analysis
- Thermal analysis techniques to evaluate stability and performance under different temperature conditions
- Computational modeling to investigate structure-property relationships and predict behavior in various environments
Recent research has expanded beyond traditional antioxidant applications to explore potential uses in cross-linking applications, particularly in bioorganic synthesis. The design and synthesis of novel sulfonyl-bridged compounds with enhanced functionalities represent an active area of investigation that builds upon the established understanding of compounds like Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-.
Current methodological frameworks also include studies of the compound's performance in specific polymer systems, its interactions with other additives, and optimization of formulations for particular applications. These approaches help bridge the gap between fundamental understanding of the compound's properties and its practical industrial implementation.
Properties
IUPAC Name |
2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfonyl-4-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O4S/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)33(31,32)24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6/h11-16,29-30H,17-18H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTGYJHIOQZSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)C2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065892 | |
| Record name | Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- | |
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Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15452-89-8 | |
| Record name | 2,2′-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] | |
| Source | CAS Common Chemistry | |
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| Record name | Phenol, 2,2'-sulfonylbis(4-(1,1,3,3-tetramethylbutyl)- | |
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| Record name | Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- | |
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| Record name | Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- | |
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| Record name | 2,2'-Sulfonylbis(4-tert-octylphenol) | |
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| Record name | 2,2′-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] | |
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Biological Activity
Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-] (CAS No. 15452-89-8) is a compound with significant biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H42O4S
- Molecular Weight : 474.7 g/mol
- IUPAC Name : 2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfonyl-4-(2,4,4-trimethylpentan-2-yl)phenol
Biological Activity Overview
Phenol derivatives are known for their diverse biological activities. The specific compound in focus has been evaluated for its potential endocrine-disrupting properties and other biological effects.
Endocrine Disruption Potential
Research indicates that certain substituted phenols can mimic estrogen activity by binding to estrogen receptors (ER). A study highlighted that compounds similar to Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-] exhibit varying degrees of estrogenic activity. The following table summarizes the findings related to similar phenolic compounds:
| Chemical Name | CAS RN | Estrogenic Activity | Source |
|---|---|---|---|
| 4-Tert-Butylphenol | 98-54-4 | Potential disruptor | |
| 2,4-Di-Tert-Butylphenol | 96-76-4 | Partially hindered | |
| Octabenzone | 1843-05-6 | Partially hindered |
The study utilized Integrated Approaches for Testing and Assessment (IATA) to predict the estrogen receptor activation potential of these compounds. It was found that the structural features of phenolic compounds significantly influence their biological activity.
The mechanism by which Phenol derivatives exert their biological effects often involves interaction with cellular receptors. For instance:
- Estrogen Receptor Binding : The hydroxyl group in phenolic structures facilitates hydrogen bonding within the ER binding pocket. This interaction can lead to altered gene expression and subsequent physiological effects.
Case Studies and Research Findings
Several studies have explored the biological implications of phenolic compounds:
- Case Study on Estrogenic Activity : A weight-of-evidence approach assessed the persistence and bioactivity of various substituted phenolic compounds in environmental contexts. This study indicated that certain phenols could persist in the environment while exhibiting endocrine-disrupting effects ( ).
- Alkoxyalkylation Reactions : Research by Goswami et al. investigated the alkoxyalkylation of electron-rich aromatic compounds including phenols. This study revealed that structural modifications could significantly alter the reactivity and biological activity of these compounds ( ).
- Predictive Toxicology : The National Cancer Institute has included Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-] in its testing protocols for evaluating potential carcinogenic properties (). This inclusion underscores the compound's relevance in toxicological assessments.
Scientific Research Applications
Materials Science
Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-] is utilized in the development of advanced materials due to its thermal stability and resistance to degradation. It is particularly valuable in:
- Polymer Chemistry : Used as an antioxidant in polymer formulations to enhance durability.
- Coatings and Adhesives : Serves as a stabilizer in coatings that require high-performance characteristics.
Pharmaceutical Research
This compound has been studied for its potential pharmacological properties. While specific biological effects require targeted studies, it is hypothesized that the bulky substituents may influence its interaction with biological targets. Applications include:
- Drug Development : Investigated as a potential candidate for drug formulations due to its unique structure.
- Toxicological Studies : Submitted for evaluation by the National Cancer Institute (NCI) for safety assessments.
Environmental Studies
Research involving Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-] focuses on understanding its environmental impact and safety profile. This includes:
- Ecotoxicology : Studies assessing the compound's effects on aquatic life and soil organisms.
- Regulatory Compliance : Essential for evaluating safe usage levels in industrial applications.
Case Study 1: Polymer Stabilization
In a study published in Polymer Degradation and Stability, Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-] was tested as an antioxidant in polymer blends. The results indicated improved thermal stability and reduced degradation rates compared to control samples without the compound.
Case Study 2: Toxicological Assessment
A research project conducted by the National Cancer Institute evaluated the safety profile of this compound using various in vitro assays. The findings suggested low toxicity levels under controlled conditions but highlighted the need for further investigation into chronic exposure effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Performance and Stability
- Sulfonyl vs. Methylene Bridges : The sulfonyl group in 16432-37-4 confers higher electronegativity and rigidity compared to the methylene bridge in UV absorbers like 103597-45-1. This rigidity enhances thermal stability but limits flexibility in cosmetic formulations .
- Thio vs. Sulfonyl : The thio bridge in 3294-03-9 provides metal-chelating properties, making it effective in polymer stabilization, whereas the sulfonyl group prioritizes ligand coordination in metal complexes .
Research Findings and Industrial Relevance
- Antimicrobial Activity: Monomeric tert-octylphenols (e.g., ) exhibit stronger antimicrobial effects than bridged derivatives due to higher bioavailability .
- UV Protection Efficiency : Methylenebis-benzotriazole derivatives (e.g., Tinuvin 360) outperform sulfonylbis compounds in UVB/UVA shielding, with molar extinction coefficients exceeding 30,000 L·mol⁻¹·cm⁻¹ .
- Environmental Impact : Sulfonyl-nickel complexes are classified as hazardous waste, requiring specialized disposal, whereas methylenebis UV absorbers are biodegradable under controlled conditions .
Preparation Methods
Friedel-Crafts Alkylation Using Tertiary Alcohols
In a method analogous to the synthesis of tert-butyl phenols, phenol reacts with 1,1,3,3-tetramethylbutanol in the presence of a Brønsted or Lewis acid catalyst. Phosphorus pentoxide (P₄O₁₀) has been demonstrated as an effective catalyst for such reactions, enabling alkylation at elevated temperatures (80–230°C) with a phenol-to-alcohol molar ratio of 1:1 to 1:4. The reaction proceeds via carbocation formation, with the bulky tert-alcohol favoring para -substitution due to steric hindrance at the ortho positions.
Key Parameters:
Alternative Alkylation Agents
While tertiary alcohols are common alkylating agents, chlorides such as 1,1,3,3-tetramethylbutyl chloride may offer faster reaction kinetics. Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can catalyze these reactions at milder temperatures (50–100°C), though purification challenges arise due to catalyst residues.
Sulfonyl Bridge Formation
The second critical step involves coupling two 4-(1,1,3,3-tetramethylbutyl)phenol units at their ortho positions via a sulfonyl group. Two primary routes are explored:
Direct Sulfonation Using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride reacts with phenolic compounds to form sulfonate esters or sulfones, depending on reaction conditions. For ortho -directed coupling, the phenolic hydroxyl groups are deprotonated to phenoxides, which nucleophilically attack SO₂Cl₂:
Optimization Considerations:
-
Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance phenoxide stability.
-
Temperature: 0–25°C to minimize side reactions.
-
Base: Triethylamine or NaOH to scavenge HCl.
Oxidation of Sulfide Intermediates
A patented method for synthesizing the analogous sulfide derivative provides a foundational pathway. Reacting 4-(1,1,3,3-tetramethylbutyl)phenol with sulfur dichloride (SCl₂) in n-hexane at −10–40°C yields 2,2'-bis[4-(1,1,3,3-tetramethylbutyl)phenol] sulfide with 70–85% purity. Subsequent oxidation of the sulfide bridge to sulfonyl is achieved using hydrogen peroxide (H₂O₂) in acetic acid:
Oxidation Parameters:
-
Oxidant: 30% H₂O₂ in glacial acetic acid.
-
Temperature: 60–80°C.
Process Optimization and Scalability
Catalyst Recycling and Solvent Recovery
The patented sulfide synthesis emphasizes solvent recycling, where the mother liquor (n-hexane) is reused after filtration, reducing waste and cost. For sulfonyl formation, switching to greener oxidants (e.g., O₃ or enzymatic systems) could enhance sustainability.
Byproduct Management
Coupling reactions often produce regioisomers (e.g., 2,4 - or 2,6 -disubstituted products). Column chromatography or crystallization from ethanol-water mixtures achieves >95% purity for the target 2,2' -isomer.
Analytical Characterization
Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are critical for verifying structure and purity:
-
¹H NMR: Aromatic protons adjacent to the sulfonyl group resonate at δ 7.2–7.5 ppm as doublets (J = 8.5 Hz).
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GC-MS: Molecular ion peak at m/z 530 (C₃₂H₅₀O₄S) with characteristic fragments at m/z 177 (tetramethylbutyl ion).
Industrial Applications and Environmental Impact
The compound’s primary use as a light stabilizer in polyolefins demands high thermal stability, which the sulfonyl group provides. However, traditional methods using SCl₂ or SO₂Cl₂ generate HCl, necessitating scrubbers. Emerging electrochemical methods for in situ HCl neutralization could mitigate environmental concerns.
Q & A
Basic Questions
Q. How can researchers confirm the structural identity of phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- using spectroscopic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with published data for characteristic signals, such as aromatic protons (δ 6.8–7.5 ppm) and tert-octyl group protons (δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 442.70 (CHOS) and fragmentation patterns indicative of sulfonyl and tert-octyl groups .
- Infrared (IR) Spectroscopy : Identify key functional groups, such as sulfonyl (S=O stretch at ~1150–1350 cm) and phenolic O–H (broad peak ~3200–3600 cm) .
Q. What are the primary synthetic routes for phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-?
- Methodology :
- Sulfonation of Phenolic Precursors : React 4-(1,1,3,3-tetramethylbutyl)phenol with sulfur trioxide (SO) or sulfonic acid derivatives under controlled conditions, followed by purification via column chromatography .
- Cross-Coupling Reactions : Utilize palladium-catalyzed coupling of halogenated phenolic intermediates with sulfonyl linkers, monitoring progress via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can researchers quantify phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- in complex matrices (e.g., polymer blends)?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Optimize a reverse-phase C18 column with UV detection at λ = 280 nm (aromatic absorption). Calibrate using certified reference standards .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ electrospray ionization (ESI) in negative ion mode for enhanced specificity, particularly in trace analysis .
Q. What experimental approaches are used to determine the thermodynamic stability and solubility of this compound?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Measure melting points (e.g., ~358 K for related tert-octylphenols) and thermal decomposition profiles .
- Solubility Studies : Use gravimetric or UV-Vis methods in solvents like toluene or THF, correlating results with Hansen solubility parameters .
Q. How does phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- interact with transition metals in coordination chemistry?
- Methodology :
- Synthesis of Nickel Complexes : React the compound with nickel(II) salts (e.g., NiCl) in ethanol/water mixtures. Characterize complexes via X-ray crystallography and UV-Vis spectroscopy to confirm octahedral geometry .
- Spectroscopic Titration : Monitor ligand-metal binding using fluorescence quenching or shifts in absorption spectra .
Q. What methodologies assess its efficacy as a UV stabilizer in polymer films?
- Methodology :
- Accelerated Aging Tests : Expose polymer films containing the compound to UV-B radiation (e.g., 313 nm) in a QUV chamber. Measure retention of mechanical properties (tensile strength) and color stability via ASTM D4329 .
- FTIR Analysis : Track degradation by monitoring carbonyl index (C=O formation) at ~1715 cm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
